molecular formula C12H13N3O3 B2367053 2-Piperazin-1-yl-1,3-benzoxazole-5-carboxylic acid CAS No. 1897015-93-8

2-Piperazin-1-yl-1,3-benzoxazole-5-carboxylic acid

Cat. No.: B2367053
CAS No.: 1897015-93-8
M. Wt: 247.254
InChI Key: WKHJLXLYVYTHGS-UHFFFAOYSA-N
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Description

2-Piperazin-1-yl-1,3-benzoxazole-5-carboxylic acid is a heterocyclic compound that features a benzoxazole ring fused with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperazin-1-yl-1,3-benzoxazole-5-carboxylic acid typically involves the reaction of 2-aminobenzoic acid with piperazine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the benzoxazole ring . The reaction mixture is then neutralized and purified to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Piperazin-1-yl-1,3-benzoxazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Piperazin-1-yl-1,3-benzoxazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Piperazin-1-yl-1,3-benzoxazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Piperazin-1-yl-1,3-benzothiazole-5-carboxylic acid
  • 2-Piperazin-1-yl-1,3-benzimidazole-5-carboxylic acid
  • 2-Piperazin-1-yl-1,3-benzoxazole-4-carboxylic acid

Uniqueness

2-Piperazin-1-yl-1,3-benzoxazole-5-carboxylic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials .

Properties

IUPAC Name

2-piperazin-1-yl-1,3-benzoxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c16-11(17)8-1-2-10-9(7-8)14-12(18-10)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHJLXLYVYTHGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=C(O2)C=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1897015-93-8
Record name 2-(piperazin-1-yl)-1,3-benzoxazole-5-carboxylic acid
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